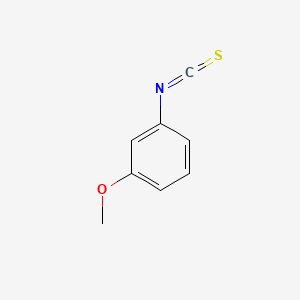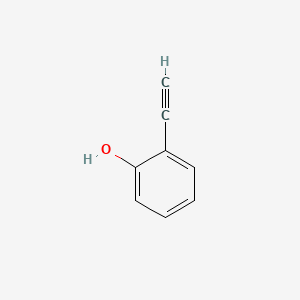
3-Bromo-2-fluorotoluene
説明
3-Bromo-2-fluorotoluene (also known as 3-BFT) is a halogenated aromatic compound derived from toluene and containing a bromine and a fluorine atom connected to the benzene ring. It is a colorless liquid with a sweet, pungent odor and is soluble in organic solvents. 3-BFT is used as a precursor in a variety of organic synthesis reactions, including the synthesis of pharmaceuticals, dyes, and pesticides. It is also used as a reagent in the synthesis of other organic compounds.
科学的研究の応用
Synthesis Processes
Intermediate for Medical Applications : 2-Bromo-6-fluorotoluene, a compound related to 3-Bromo-2-fluorotoluene, is noted as an important intermediate in medical applications. This compound is synthesized through a series of reactions including Gattermann diazonium salt substitution, reduction, and Schiemann reaction (Li Jiang-he, 2010).
Ullmann Coupling Reaction : The compound 4-Fluoro-3-phenoxytoluene, synthesized by the Ullmann coupling reaction, utilizes 3-bromo-4-fluorotoluene as a key starting material. This process demonstrates the utility of such compounds in forming complex organic molecules (Zhao Wenxian, Wang De-kun, Z. Yanli, 2004).
Chemical Properties and Applications
Catalyst in Nitration Processes : In a study exploring solid acid catalysts for fluorotoluene nitration using nitric acid, fluorotoluenes including 2-fluorotoluene (closely related to this compound) demonstrated effective regioselective nitration under mild conditions. This indicates potential applications in fine chemical synthesis (S. Maurya, M. K. Gurjar, Kusum Madhukar Malshe, P. Patil, M. Dongare, E. Kemnitz, 2003).
High-Pressure and Low-Temperature Polymorphism : A study on the polymorphism of fluorotoluene isomers under high-pressure and low-temperature conditions revealed distinct polymorphic forms, highlighting the unique physical properties of these compounds and their potential in material science applications (J. Ridout, M. Probert, 2013).
Fluorination Reactions : The compound this compound has been used in reactions like direct fluorination of 1-(2,2-dibromovinyl)benzene derivatives, demonstrating its role in complex organic synthesis and fluorination processes (Mingzhu Zhao, Ling Ming, Jialiang Tang, Xiaoming Zhao, 2016).
Safety and Hazards
特性
IUPAC Name |
1-bromo-2-fluoro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVNGSFAHGKCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208627 | |
| Record name | 3-Bromo-2-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59907-12-9 | |
| Record name | 1-Bromo-2-fluoro-3-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59907-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-fluorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059907129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-2-fluorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20208627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-fluorotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Azabicyclo[2.2.2]octan-3-one](/img/structure/B1266632.png)










